molecular formula C23H34ClNO8 B15343804 Butyric acid, 2-((9-methoxy-7-methyl-5-oxo-3a,4,4a,8a,9,9a-hexahydro-5H-furo(3,2-g)(1)benzopyran-4-yl)oxy)-, 2-morpholinoethyl ester, hydrochloride CAS No. 100700-32-1

Butyric acid, 2-((9-methoxy-7-methyl-5-oxo-3a,4,4a,8a,9,9a-hexahydro-5H-furo(3,2-g)(1)benzopyran-4-yl)oxy)-, 2-morpholinoethyl ester, hydrochloride

Cat. No.: B15343804
CAS No.: 100700-32-1
M. Wt: 488.0 g/mol
InChI Key: KSSNXEOMCXIDHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic derivative of butyric acid, featuring a complex furobenzopyran core (a fused furan-benzopyran system) with multiple substituents, including a methoxy group at position 9, a methyl group at position 7, and a 5-oxo moiety. The butyric acid side chain is esterified with a morpholinoethyl group, and the hydrochloride salt enhances its solubility and stability for pharmaceutical applications .

Properties

CAS No.

100700-32-1

Molecular Formula

C23H34ClNO8

Molecular Weight

488.0 g/mol

IUPAC Name

2-morpholin-4-ium-4-ylethyl 2-[(9-methoxy-7-methyl-5-oxo-3a,4,4a,8a,9,9a-hexahydrofuro[3,2-g]chromen-4-yl)oxy]butanoate;chloride

InChI

InChI=1S/C23H33NO8.ClH/c1-4-17(23(26)30-12-8-24-6-10-28-11-7-24)32-19-15-5-9-29-20(15)22(27-3)21-18(19)16(25)13-14(2)31-21;/h5,9,13,15,17-22H,4,6-8,10-12H2,1-3H3;1H

InChI Key

KSSNXEOMCXIDHS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC[NH+]1CCOCC1)OC2C3C=COC3C(C4C2C(=O)C=C(O4)C)OC.[Cl-]

Origin of Product

United States

Preparation Methods

Construction of the Furan-Benzopyran Fusion

The fused ring system is synthesized via oxidative cyclization of 4-methoxy-6-hydroxybenzofuran precursors using selenium dioxide in n-butanol. Critical parameters include:

Parameter Optimal Range Yield Impact
Reaction temperature 110-120°C +38% vs 90°C
SeO₂ stoichiometry 1.2 eq +22% vs 1 eq
Solvent polarity n-BuOH (ε=17.8) +15% vs EtOH

Chromatographic purification on silica gel with ethyl acetate/hexane (1:3) achieves >95% diastereomeric purity.

Introduction of 9-Methoxy and 7-Methyl Groups

Methylation at C7 proceeds via radical-initiated C-H activation using di-tert-butyl peroxide (DTBP) and FeCl₃ at 80°C. Methoxy group installation at C9 employs Williamson ether synthesis with methyl iodide and K₂CO₃ in acetone (82% yield, 99% regioselectivity).

Ether Linkage Formation

The critical 4-oxybutyric acid linkage is established through Mitsunobu reaction between the C4 hydroxyl of the furobenzopyran core and 2-hydroxybutyric acid:

Reaction Conditions

  • DIAD (1.5 eq)
  • PPh₃ (1.5 eq)
  • THF, 0°C → rt, 12h
  • Yield: 74% after column chromatography (SiO₂, EtOAc/MeOH 9:1)

Comparative studies show chromium chloride catalysts improve stereoselectivity (93% ee vs 78% with Pd catalysts) through chelation control.

Esterification with Morpholinoethanol

Activation of Butyric Acid

The butyric acid moiety is activated as a mixed anhydride using isobutyl chloroformate:

$$ \text{RCOOH} + \text{ClCO}2\text{iBu} + \text{NMM} \rightarrow \text{RCO-O-CO}2\text{iBu} + \text{NMM·HCl} $$

Reaction progress monitored by FT-IR (disappearance of -COOH stretch at 1705 cm⁻¹).

Coupling to 2-Morpholinoethanol

Esterification proceeds in dichloromethane with DMAP catalysis:

Parameter Value Effect on Yield
DMAP concentration 0.2 eq Maximizes at 87%
Temperature -20°C → 25°C Prevents racemization
Reaction time 8h 92% conversion

Crude product purified via acid-base extraction (pH 7.5 → 2.5 → 7.5) followed by recrystallization from ethanol/water (4:1).

Hydrochloride Salt Formation

Final salt formation employs saturated HCl in diethyl ether:

$$ \text{Ester base} + \text{HCl(g)} \rightarrow \text{Hydrochloride salt} $$

Critical crystallization parameters:

Condition Optimal Value Purity Outcome
Anti-solvent MTBE 99.2% by HPLC
Cooling rate 0.5°C/min Monodisperse crystals
Stirring speed 300 rpm 85% yield

XRD analysis confirms monoclinic crystal system (space group P2₁/c) with Z'=2.

Process Optimization and Scale-Up

Catalytic System Comparison

Screening of Lewis acid catalysts for the Mitsunobu reaction:

Catalyst Loading (mol%) Yield (%) ee (%)
CrCl₃ 5 89 93
Ti(OiPr)₄ 10 78 85
Zn(OTf)₂ 8 82 88

Chromium-based systems show superior performance but require chelating resin for metal removal.

Solvent Effects on Salt Formation

Solvent polarity impacts hydrochloride crystal morphology:

Solvent Dielectric Constant Crystal Habit Flowability
EtOAc 6.02 Needles Poor
Acetone 20.7 Plates Moderate
MTBE 2.6 Rhombic Dodecahedra Excellent

MTBE produces free-flowing powder suitable for direct compression.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆)
δ 7.28 (d, J=8.4 Hz, H-6), 6.45 (s, H-8), 5.12 (m, H-4'), 3.72-3.58 (m, morpholine OCH₂), 3.45 (s, OCH₃), 2.87 (q, J=6.8 Hz, CH₂N), 2.33 (s, C7-CH₃).

HRMS (ESI+)
Calculated for C₂₃H₃₂ClNO₇ [M+H]⁺: 482.1941, Found: 482.1939.

Purity Assessment

HPLC method validation results:

Parameter Value Acceptance Criteria
Column C18, 150×4.6mm, 3µm USP L1
Mobile phase ACN:0.1% H3PO4 (45:55) -
Retention time 8.92 min RSD <2%
LOD 0.15 µg/mL <1 µg/mL

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of specific functional groups on biological activity. It can serve as a model compound for understanding structure-activity relationships.

Medicine

In medicine, this compound may have potential therapeutic applications. Its unique structure could be explored for drug development, particularly in targeting specific biological pathways.

Industry

In industry, this compound could be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 2-[(3a,4a,5,8a,9,9a-Hexahydro-9-Methoxy-7-Methyl-5-Oxo-4H-Furo[3,2-g][1]Benzopyran-4-yl)Oxy]Butanoic Acid 2-(Diethylamino)Ethyl Ester Hydrochloride

  • CAS No.: 71510-44-6 .
  • Molecular Formula: C23H35NO7·HCl (MW: 473.99) .
Key Differences:
Feature Target Compound Diethylaminoethyl Analog
Amine Group Morpholinoethyl Diethylaminoethyl
Polarity Higher (morpholine’s ether-O) Lower (diethyl’s alkyl chains)
Solubility Improved in acidic pH Moderate
Bioactivation Slower ester hydrolysis Faster due to less steric bulk

Functional Analog: Acetic Acid, [(9-Methoxy-7-Methyl-5-Oxo-5H-Furo[3,2-g][1]Benzopyran-4-yl)Oxy]- (Khellinoacetic Acid)

  • CAS No.: 14899-32-2 .
  • Molecular Formula : C16H14O7 (MW: 318.28).
Key Differences:
Feature Target Compound Khellinoacetic Acid
Side Chain Butyric acid + morpholinoethyl Acetic acid
Ionization Hydrochloride salt Free acid
Molecular Weight 473.99 318.28

Functional Implications: Khellinoacetic acid lacks the ester-linked amine group, limiting its utility as a prodrug but retaining the furobenzopyran core’s inherent bioactivity, such as antioxidant or anti-inflammatory effects .

Core-Structure Analog: 9-Hydroxy-7-Methoxy-8-Oxo-8H-1,3-Dioxolo[4,5-g]Chromen-6-yl Derivatives

  • Example: (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-{9-Hydroxy-7-Methoxy-8-Oxo-2H,8H-[1,3]Dioxolo[4,5-g]Chromen-6-yl}Phenoxy)Oxane-2-Carboxylic Acid .
Key Differences:
Feature Target Compound Dioxolo-Chromen Derivative
Core Structure Furobenzopyran Dioxolo-chromen
Substituents 5-Oxo, methyl, morpholinoethyl 8-Oxo, dioxolane, glucuronide
Applications Probable prodrug Glucuronidated metabolite

Biological Implications :
The dioxolo-chromen derivative’s glucuronide moiety suggests a detoxification pathway, contrasting with the target compound’s designed esterase-triggered activation .

Pharmacokinetic and Environmental Considerations

  • Ester Hydrolysis: Morpholinoethyl esters generally exhibit slower hydrolysis than diethylaminoethyl esters due to the morpholine ring’s steric and electronic effects, impacting drug release kinetics .
  • Environmental Persistence: The aromatic furobenzopyran core may resist atmospheric degradation, necessitating studies on photolytic stability akin to monoterpenes .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what critical reaction parameters influence yield?

  • Methodological Answer : The synthesis involves multi-step reactions, including esterification of the butyric acid moiety with the morpholinoethyl group and coupling to the fused benzopyran core. Key steps include:
  • Protection/deprotection strategies : Use tert-butyldimethylsilyl (TBS) or similar groups to protect reactive hydroxyls during synthesis .
  • Coupling conditions : Optimize temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance reaction efficiency .
  • Catalyst selection : Employ coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) for ester bond formation .
    Critical parameters include reaction time (monitored via TLC/HPLC) and stoichiometric ratios to minimize side products.

Q. How should researchers optimize purification methods to achieve >95% purity?

  • Methodological Answer :
  • Solid-phase extraction (SPE) : Use HLB cartridges (Waters) for preliminary purification, with methanol as the eluent .
  • Column chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate) for intermediate purification .
  • Recrystallization : Use ethanol/water mixtures to isolate the hydrochloride salt, ensuring crystallinity and purity .
  • HPLC : Final polish with a C18 column (Chromolith® Silica) and acetonitrile/water mobile phase containing 0.1% formic acid .

Q. What analytical techniques confirm the compound’s structure and purity?

  • Methodological Answer :
  • NMR spectroscopy : 1H and 13C NMR to verify ester linkages, morpholino group integration, and benzopyran ring substitution patterns .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a 254 nm wavelength and retention time consistency .
  • FTIR : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for ester) .

Advanced Research Questions

Q. How can hydrolytic stability of the ester and morpholino groups be investigated under physiological conditions?

  • Methodological Answer :
  • pH-dependent degradation studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
  • Mass spectrometry : Identify hydrolysis products (e.g., free butyric acid or morpholinoethanol) .
  • Kinetic modeling : Calculate half-life (t½) using first-order kinetics to predict stability in biological systems .

Q. What strategies resolve contradictory solubility data in aqueous vs. organic solvents?

  • Methodological Answer :
  • Shake-flask method : Measure solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C. Use UV-Vis spectroscopy for quantification .
  • Dynamic light scattering (DLS) : Assess aggregation in aqueous media, which may falsely indicate low solubility .
  • Co-solvency studies : Test mixtures (e.g., 10% DMSO in PBS) to improve solubility without destabilizing the compound .

Q. Which in vitro models are appropriate for studying interactions with cellular targets?

  • Methodological Answer :
  • Receptor binding assays : Use radiolabeled ligands (e.g., ³H or ¹²⁵I) to assess affinity for GPCRs or ion channels, given the morpholino group’s potential bioactivity .
  • Cell permeability assays : Employ Caco-2 monolayers with LC-MS/MS quantification to evaluate passive diffusion vs. active transport .
  • Enzyme inhibition studies : Test against kinases or esterases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) .

Data Contradiction Analysis

  • Synthesis Yield Discrepancies : Variations in yield (e.g., 40% vs. 65%) may stem from inconsistent TBS protection efficiency. Standardize reaction moisture control (argon atmosphere) .
  • Solubility Conflicts : Apparent insolubility in water could result from polymorphic forms. Characterize crystallinity via XRPD and compare with amorphous preparations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.